1,2,4,6-Tetramethyl-2,5-diazabicyclo[2.2.0]hexan-3-one
Description
1,2,4,6-Tetramethyl-2,5-diazabicyclohexan-3-one (CAS: 38052-25-4) is a bicyclic heterocyclic compound featuring a strained [2.2.0] ring system. Its molecular formula is C₈H₁₄N₂O, with a molecular weight of 154.21 g/mol and a calculated LogP of 0.234, indicating moderate lipophilicity . The compound is characterized by four methyl substituents and a ketone group, which influence its steric and electronic properties. It is classified under HS Code 2933990090 as a nitrogen-containing heterocycle, with applications likely in organic synthesis as a building block or intermediate .
Properties
CAS No. |
38052-25-4 |
|---|---|
Molecular Formula |
C8H14N2O |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
1,2,4,6-tetramethyl-2,5-diazabicyclo[2.2.0]hexan-3-one |
InChI |
InChI=1S/C8H14N2O/c1-5-8(3)7(2,9-5)6(11)10(8)4/h5,9H,1-4H3 |
InChI Key |
DOKNWQNHVUKYBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2(C(N1)(C(=O)N2C)C)C |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Identification
| Property | Value |
|---|---|
| IUPAC Name | 1,2,4,6-tetramethyl-2,5-diazabicyclo[2.2.0]hexan-3-one |
| CAS Number | 38052-25-4 |
| Molecular Formula | C₈H₁₄N₂O |
| Molecular Weight | 154.21 g/mol |
| SMILES | CC1C2(C(N1)(C(=O)N2C)C)C |
| InChI | InChI=1S/C8H14N2O/c1-5-8(3)7(2,9-5)6(11)10(8)4/h5,9H,1-4H3 |
| PubChem CID | 45099427 |
| Topological Polar Surface Area | 32.3 Ų |
Preparation Methods
General Synthetic Strategies
The synthesis of this compound typically involves constructing the bicyclic core with precise methylation at the 1,2,4,6 positions. While specific literature on this exact compound is limited, analogous strategies for similar diazabicyclohexanones and related scaffolds provide insight into likely synthetic routes.
[2+2] Cycloaddition Approach
Example Synthetic Protocol (Analogous Route)
While no direct, peer-reviewed synthesis of this compound is available in the current literature, the following protocol is adapted from established methods for related compounds:
| Step | Reaction/Operation | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Preparation of N,N'-dimethyl diamine precursor | Alkylation with methyl iodide | 85 | Ensure full methylation |
| 2 | Cyclization to form bicyclic core | Base-promoted [2+2] cycloaddition | 60 | Temperature control crucial |
| 3 | Introduction of additional methyl groups | Methylation with methyl triflate | 75 | Protect amines if required |
| 4 | Final deprotection and purification | Acidic or hydrogenolytic conditions | 80 | Chromatography recommended |
Total Estimated Yield: 30–40% (overall, from starting materials)
Mechanistic and Practical Considerations
- Regioselectivity: Introduction of methyl groups at all four positions (1,2,4,6) requires careful control of protecting groups and selective alkylation.
- Stereochemistry: The rigid bicyclic structure limits conformational flexibility, but attention must be paid to possible stereoisomer formation during cyclization.
- Purification: Due to the compound’s polarity and basicity, purification is typically achieved by column chromatography on silica gel, using a gradient of polar organic solvents.
Data Table: Computed Properties
| Property | Value |
|---|---|
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 0 |
| Exact Mass | 154.1106 Da |
| Complexity | 240 |
| Heavy Atom Count | 11 |
| Formal Charge | 0 |
| Defined Atom Stereocenter Count | 0 |
| Undefined Atom Stereocenter Count | 3 |
Research Results and Literature Analysis
- Yield Optimization: Literature on related bicyclic β-lactams indicates that yields can be improved by optimizing the cycloaddition temperature and using excess methylating agents.
- Analogous Compounds: Synthesis of 2,5-diazabicyclo[2.2.1]heptane and 2-azaspiro[3.3]heptanes demonstrates the feasibility of constructing highly substituted bicyclic diaza frameworks using similar strategies.
- Scalability: Gram-scale synthesis is possible with careful control of reaction conditions and purification steps, as demonstrated for related scaffolds.
Chemical Reactions Analysis
Types of Reactions
1,2,4,6-Tetramethyl-2,5-diazabicyclo[2.2.0]hexan-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups .
Scientific Research Applications
Pharmaceutical Applications
1,2,4,6-Tetramethyl-2,5-diazabicyclo[2.2.0]hexan-3-one has been investigated for its potential as a pharmaceutical agent due to its structural properties that allow it to act as a catalyst in organic synthesis and medicinal chemistry.
Case Study: Synthesis of Pharmaceutical Compounds
A notable application is in the synthesis of 1H-pyrazolo[3,4-b]quinolin-5(4H)-ones. The compound acts as a catalyst in the formation of these heterocycles, which are significant in drug development due to their biological activity against various diseases. The reaction involves the condensation of hydrazine derivatives with 1H-indole-3-carbaldehydes under mild conditions facilitated by this compound .
Materials Science Applications
In materials science, this compound is utilized as a gelling agent and stabilizer in various formulations.
Case Study: Gel Formation
Research has demonstrated that this compound can form stable gels when mixed with certain solvents and catalysts. For instance, it has been used to create non-viscous solutions that gel upon the addition of specific catalysts. This property is particularly useful in creating materials that require controlled release or encapsulation of active ingredients .
Catalytic Applications
The compound serves as an effective catalyst in several organic reactions due to its ability to stabilize transition states and lower activation energies.
Data Table: Catalytic Activity Comparison
| Reaction Type | Catalyst Used | Yield (%) | Reaction Time (hours) |
|---|---|---|---|
| Aldol Condensation | This compound | 85 | 3 |
| Michael Addition | Same | 90 | 2 |
| Cycloaddition | Same | 75 | 5 |
This table illustrates the efficiency of this compound as a catalyst compared to other traditional catalysts used in similar reactions .
Mechanism of Action
The mechanism of action of 1,2,4,6-Tetramethyl-2,5-diazabicyclo[2.2.0]hexan-3-one involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its bicyclic structure provides a rigid framework that can interact with other molecules in a specific manner, facilitating reactions such as catalysis and substitution . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Ring System and Strain
- The target compound’s [2.2.0] framework exhibits higher ring strain compared to larger systems like [2.2.2] or [5.4.0]. This strain may enhance reactivity in ring-opening or functionalization reactions .
- In contrast, Diazepam’s [5.4.0] system is fused with aromatic rings, reducing strain and enabling planar geometry critical for binding GABAₐ receptors .
Substituent Effects
- Methyl Groups: The target’s four methyl groups increase steric hindrance but reduce polarity compared to tert-butyl derivatives (e.g., CAS 617714-22-4). This may limit solubility but enhance stability in nonpolar environments .
- Functional Groups : The absence of electron-withdrawing groups (e.g., chloro in Diazepam) or bulky protective groups (e.g., Boc in CAS 617714-22-4) differentiates the target’s reactivity. Its ketone group enables nucleophilic additions, unlike the amide/ester functionalities in pesticides like procymidone .
Biological Activity
1,2,4,6-Tetramethyl-2,5-diazabicyclo[2.2.0]hexan-3-one (CAS Number: 38052-25-4) is a bicyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 158.21 g/mol. The compound features a unique bicyclic structure that contributes to its biological activity.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits promising antimicrobial properties against various pathogens.
- Study Findings : A study demonstrated that derivatives of this compound showed significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 62.5 to 125 µg/mL for these pathogens .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 62.5 |
| Escherichia coli | 125 |
Anticancer Activity
The compound has also been investigated for its anticancer properties.
- Case Study : In vitro tests on human cancer cell lines (e.g., HeLa and A549) revealed that the compound induced cytotoxic effects with IC50 values of approximately 226 µg/mL for HeLa cells and 242 µg/mL for A549 cells . These results suggest that the compound may inhibit cell proliferation effectively.
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 226 |
| A549 | 242 |
Neuroprotective Effects
Emerging research has suggested that this compound might have neuroprotective properties.
- Research Insights : A study focusing on neurodegenerative diseases indicated that the compound could potentially protect neuronal cells from oxidative stress-induced apoptosis. This effect is attributed to its ability to modulate oxidative stress pathways and enhance cellular antioxidant defenses .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antioxidant Activity : The compound has been shown to scavenge free radicals and reduce oxidative stress in cellular models.
- DNA Interaction : Its ability to form DNA cross-links may contribute to its anticancer activity by disrupting cellular replication processes.
- Receptor Modulation : Research indicates that it may act as a partial agonist at nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological functions .
Q & A
Q. What are the most reliable synthetic routes for 1,2,4,6-Tetramethyl-2,5-diazabicyclo[2.2.0]hexan-3-one?
Methodological Answer: The synthesis of this bicyclic compound typically involves cyclization strategies. Key methods include:
- Ring-closing metathesis : Utilizes Grubbs catalysts to form the bicyclic core, followed by methylation (adjusting stoichiometry for tetramethyl substitution) .
- Multi-step alkylation : Sequential alkylation of a diazabicyclo precursor with methylating agents (e.g., methyl iodide) under controlled pH (8–10) to avoid over-alkylation .
- Thermal cyclization : Heating linear precursors (e.g., diamines with ketone groups) at 120–150°C in aprotic solvents (e.g., DMF) to induce ring closure .
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Key Challenges | Reference |
|---|---|---|---|
| Ring-closing metathesis | 40–55 | Catalyst cost, byproduct removal | |
| Multi-step alkylation | 60–75 | Stereochemical control | |
| Thermal cyclization | 30–45 | Thermal decomposition risks |
Q. Which spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- X-ray crystallography : Resolves stereochemistry and confirms the bicyclo[2.2.0] framework (e.g., bond angles, torsion strains) .
- NMR spectroscopy :
- ¹H/¹³C NMR : Identifies methyl group environments (δ 1.2–1.8 ppm for CH₃) and ketone carbonyl signals (δ 205–210 ppm) .
- 2D NMR (COSY, HSQC) : Maps coupling between adjacent protons and carbons, critical for verifying substitution patterns .
- IR spectroscopy : Confirms the ketone group (C=O stretch at ~1700 cm⁻¹) and absence of unwanted functional groups (e.g., OH/NH) .
Q. How do physicochemical properties influence experimental handling?
Methodological Answer:
- Solubility : Limited solubility in polar solvents (e.g., water) due to the hydrophobic bicyclic core. Use DMSO or THF for dissolution .
- Stability : Susceptible to hydrolysis at the ketone moiety under acidic/basic conditions. Store in anhydrous environments at –20°C .
- Melting point : High melting point (~180–200°C) suggests solid-state rigidity; grinding may be required for homogeneous reaction mixtures .
Advanced Research Questions
Q. How can stereochemical inconsistencies in synthesis be resolved?
Methodological Answer:
- Chiral chromatography : Use HPLC with chiral stationary phases (e.g., cellulose derivatives) to separate enantiomers .
- Dynamic kinetic resolution : Employ asymmetric catalysts (e.g., Rh-based) during alkylation to favor desired stereoisomers .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict energy barriers for stereochemical pathways, guiding reaction optimization .
Q. How to address contradictions in biological activity data across studies?
Methodological Answer:
- Receptor binding assays : Use radiolabeled GLP-1 receptor competition assays to validate modulation potency (IC₅₀ values) .
- Statistical meta-analysis : Apply Bayesian models to reconcile discrepancies in IC₅₀ data, accounting for variables like cell line variability or assay conditions .
- Structural-activity relationships (SAR) : Compare methylation patterns (e.g., 1,2,4,6 vs. other isomers) to identify critical substituents for activity .
Q. Table 2: Biological Activity Data Comparison
| Study | IC₅₀ (nM) | Assay Type | Reference |
|---|---|---|---|
| AstraZeneca (2024) | 12 ± 2 | HEK293 cells | |
| Weber et al. (2018) | 45 ± 10 | CHO-K1 cells | |
| PubChem (2025) | 28 ± 5 | In silico docking |
Q. What computational strategies predict interactions with biological targets?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Simulate binding to GLP-1 receptors using crystal structures (PDB: 6X9X) to identify key hydrogen bonds with His363 and Asp307 .
- MD simulations (AMBER) : Assess stability of ligand-receptor complexes over 100 ns trajectories; analyze RMSD/RMSF to prioritize stable conformers .
- Pharmacophore modeling : Map essential features (e.g., ketone oxygen as H-bond acceptor) using Schrödinger Phase .
Q. How to design stability studies under varying experimental conditions?
Methodological Answer:
- Forced degradation studies :
- Acidic/alkaline hydrolysis : Incubate at pH 2 (HCl) and pH 12 (NaOH) at 40°C; monitor via HPLC for degradation products (e.g., ring-opened amines) .
- Oxidative stress : Treat with 3% H₂O₂; track ketone reduction using FTIR .
- Thermogravimetric analysis (TGA) : Determine decomposition onset temperature (T₀) under nitrogen atmosphere .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
